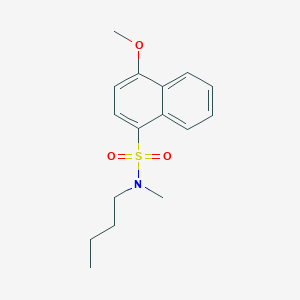
5-chloro-2-methoxy-4-methyl-N-(2-methylphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-methoxy-4-methyl-N-(2-methylphenyl)benzenesulfonamide, also known as CMMS, is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of 5-chloro-2-methoxy-4-methyl-N-(2-methylphenyl)benzenesulfonamide is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators. Additionally, 5-chloro-2-methoxy-4-methyl-N-(2-methylphenyl)benzenesulfonamide has been found to inhibit the activity of various kinases, which are involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
5-chloro-2-methoxy-4-methyl-N-(2-methylphenyl)benzenesulfonamide has been found to exhibit a range of biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, 5-chloro-2-methoxy-4-methyl-N-(2-methylphenyl)benzenesulfonamide has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-chloro-2-methoxy-4-methyl-N-(2-methylphenyl)benzenesulfonamide in lab experiments is its relatively low toxicity, which allows for higher doses to be administered without causing adverse effects. Additionally, 5-chloro-2-methoxy-4-methyl-N-(2-methylphenyl)benzenesulfonamide has been found to exhibit good solubility in various solvents, making it easy to work with in the lab. However, one limitation of using 5-chloro-2-methoxy-4-methyl-N-(2-methylphenyl)benzenesulfonamide in lab experiments is its limited stability, which can make it difficult to store and handle.
Direcciones Futuras
There are several future directions for research on 5-chloro-2-methoxy-4-methyl-N-(2-methylphenyl)benzenesulfonamide. One area of interest is the development of novel derivatives of 5-chloro-2-methoxy-4-methyl-N-(2-methylphenyl)benzenesulfonamide with improved potency and selectivity for specific targets. Additionally, further research is needed to fully elucidate the mechanism of action of 5-chloro-2-methoxy-4-methyl-N-(2-methylphenyl)benzenesulfonamide and its potential therapeutic applications in various disease states. Finally, the development of new drug delivery systems for 5-chloro-2-methoxy-4-methyl-N-(2-methylphenyl)benzenesulfonamide may improve its efficacy and reduce its potential side effects.
Métodos De Síntesis
The synthesis of 5-chloro-2-methoxy-4-methyl-N-(2-methylphenyl)benzenesulfonamide involves the reaction of 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride with 2-methylaniline in the presence of a base, such as triethylamine. The resulting product is then purified through recrystallization to obtain pure 5-chloro-2-methoxy-4-methyl-N-(2-methylphenyl)benzenesulfonamide.
Aplicaciones Científicas De Investigación
5-chloro-2-methoxy-4-methyl-N-(2-methylphenyl)benzenesulfonamide has been studied for its potential therapeutic applications in a variety of scientific fields. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various inflammatory diseases. Additionally, 5-chloro-2-methoxy-4-methyl-N-(2-methylphenyl)benzenesulfonamide has been studied for its potential use as an anticancer agent, as it has been found to inhibit the growth of various cancer cell lines.
Propiedades
Fórmula molecular |
C15H16ClNO3S |
|---|---|
Peso molecular |
325.8 g/mol |
Nombre IUPAC |
5-chloro-2-methoxy-4-methyl-N-(2-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C15H16ClNO3S/c1-10-6-4-5-7-13(10)17-21(18,19)15-9-12(16)11(2)8-14(15)20-3/h4-9,17H,1-3H3 |
Clave InChI |
AWBXKFVOWMSQRD-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C(=C2)Cl)C)OC |
SMILES canónico |
CC1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C(=C2)Cl)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(4-{[(5-bromo-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B228967.png)

![Ethyl 4-{[(5-methoxy-2,4-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B228972.png)


![5-fluoro-2-methoxy-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B229001.png)
![N-[1-(4-Imidazol-1-yl-phenyl)-ethyl]-phthalamic acid](/img/structure/B229004.png)
![4-chloro-5-[(2-hydroxyethyl)amino]-2-phenyl-3(2H)-pyridazinone](/img/structure/B229007.png)


![N-[4-({[1-(4-methoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B229022.png)
